Lipoxin A5

Smooth Muscle Pharmacology Vascular Biology Lipid Mediator Selectivity

Lipoxin A5 (LXA5, CAS 95851-20-0) is a trihydroxytetraene bioactive lipid mediator derived enzymatically from the omega-3 fatty acid eicosapentaenoic acid (EPA) via leukocyte transformation. Unlike the arachidonic acid-derived lipoxins (e.g., Lipoxin A4), LXA5 belongs to a distinct biosynthetic branch originating from EPA, conferring a unique smooth muscle pharmacological signature.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 95851-20-0
Cat. No. B1238891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxin A5
CAS95851-20-0
Synonyms5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid
lipoxene A
lipoxin A5
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
InChIInChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9-,14-10+/t17-,18-,19-/m0/s1
InChIKeyZZMKOZNTEJVKRY-MCPYMSAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lipoxin A5 (CAS 95851-20-0): EPA-Derived Specialized Pro-Resolving Mediator with Distinct Smooth Muscle Pharmacology


Lipoxin A5 (LXA5, CAS 95851-20-0) is a trihydroxytetraene bioactive lipid mediator derived enzymatically from the omega-3 fatty acid eicosapentaenoic acid (EPA) via leukocyte transformation . Unlike the arachidonic acid-derived lipoxins (e.g., Lipoxin A4), LXA5 belongs to a distinct biosynthetic branch originating from EPA, conferring a unique smooth muscle pharmacological signature [1]. LXA5 contracts guinea pig pulmonary parenchymal strips with potency comparable to LXA4 and LXB4 (concentration range: 0.1–2.2 μM), but critically lacks the vasodilatory activity on aortic smooth muscle that characterizes its A4 and B4 counterparts [1].

Why Lipoxin A5 Cannot Be Substituted with Lipoxin A4 or Other In-Class Lipoxins: Differential Pharmacologic and Biosynthetic Profiles


Lipoxin A5 is not functionally interchangeable with its closest structural analogs (LXA4, LXB4, or LXB5) due to fundamentally distinct biosynthetic origins and pharmacologic profiles. LXA4 and LXB4 are derived from arachidonic acid (AA), while LXA5 and LXB5 originate from EPA, resulting in divergent receptor engagement and tissue-specific actions [1]. Quantitatively, LXA5 lacks the endothelium-dependent vasorelaxation exhibited by LXA4 and LXB4 on aortic smooth muscle, yet retains bronchoconstrictor activity comparable to both [1]. Furthermore, LXA5 and LXB5 display markedly different potencies even within the EPA-derived subclass: LXA5 contracts pulmonary parenchyma in a concentration-dependent manner (0.1–2.2 μM), whereas LXB5 produces no significant bronchoconstrictor effect at identical concentrations up to 2.2 μM [1]. Substituting LXA5 with any other lipoxin would therefore introduce confounding variables in experimental models targeting EPA-derived pro-resolving pathways or investigating differential smooth muscle pharmacology.

Lipoxin A5 Comparative Quantitative Evidence: Differentiating Pharmacologic Activity, Analytic Characterization, and Stability Data


Lipoxin A5 vs. Lipoxin A4 and LXB4: Selective Absence of Aortic Vasodilatory Activity

Lipoxin A5 does not exert vasodilatory effects on aortic smooth muscle, in direct contrast to LXA4 and LXB4, which both demonstrate endothelium-dependent vasorelaxation in the same assay system [1]. This represents a functional differentiation: LXA5 retains pulmonary contractile activity comparable to LXA4 and LXB4 but selectively lacks vascular activity [1].

Smooth Muscle Pharmacology Vascular Biology Lipid Mediator Selectivity

Lipoxin A5 vs. Lipoxin B5: Differential Bronchoconstrictor Activity in Pulmonary Parenchyma

Lipoxin A5 produces concentration-dependent contraction of guinea pig pulmonary parenchymal strips over the range of 0.1–2.2 μM, whereas Lipoxin B5 displays no significant bronchoconstrictor effect at concentrations up to 2.2 μM in the same assay [1]. This demonstrates that even among EPA-derived lipoxins sharing the same precursor fatty acid, LXA5 and LXB5 exhibit fundamentally distinct smooth muscle pharmacology [1].

Pulmonary Pharmacology Bronchoconstriction EPA-Derived Lipoxins

Lipoxin A5 Analytical Characterization: Validated LC-MS/MS Detection Parameters

Lipoxin A5 can be reliably identified and quantified via LC-MS/MS in negative polarity using MRM transition m/z 349→115. In human neutrophil-derived samples, LXA5 exhibits a retention time (TR) of 10.51 min, a signal-to-noise ratio (S/N) of 140.6, and an MS/MS library fit score of 98.2% [1]. These parameters enable reproducible detection and discrimination from its 15-epimer, 15-epi-LXA5 (TR = 10.73 min, S/N = 256.5, fit score = 99.2%), which shares the same precursor and product ions [1].

Lipidomics LC-MS/MS Quantification Method Validation

Lipoxin A5 vs. Lipoxin A4 and LXB4: Preserved Pulmonary Contractile Potency

Lipoxin A5 contracts guinea pig pulmonary parenchymal strips with similar potency to that of Lipoxin A4 and Lipoxin B4, producing comparable contractile force across the tested concentration range [1]. This finding has been consistently reproduced across multiple independent product characterizations and literature sources [2]. However, LXA5 does not share the vasodilatory activity of LXA4 and LXB4 on aortic smooth muscle, establishing a unique pharmacologic signature [1].

Pulmonary Smooth Muscle Ex Vivo Pharmacology Lipoxin Comparative Potency

Lipoxin A5 Optimal Research Application Scenarios: Where Differential Pharmacology Drives Procurement Decisions


EPA-Derived Pro-Resolving Mediator Pathway Studies Requiring AA-Derived Lipoxin Discrimination

Investigators studying the distinct contributions of omega-3 (EPA) versus omega-6 (AA) derived specialized pro-resolving mediators (SPMs) require LXA5 as a pathway-specific tool compound. LXA5 serves as a definitive EPA-pathway marker and functional probe [1]. Its selective lack of aortic vasodilatory activity distinguishes EPA-derived LXA5 signaling from AA-derived LXA4 effects, enabling unambiguous dissection of fatty acid substrate-specific resolution mechanisms without cross-pathway confounding .

Pulmonary Smooth Muscle Pharmacology Studies Requiring Bronchoconstrictor Activity Without Vascular Confounds

LXA5 is the preferred lipoxin for ex vivo pulmonary parenchymal pharmacology studies where preservation of bronchoconstrictor activity is required but vasodilatory effects would confound interpretation [1]. LXA5 contracts pulmonary parenchymal strips with potency comparable to LXA4 and LXB4, but lacks aortic vasodilatory activity [1]. This tissue-selectivity profile makes LXA5 uniquely suited for isolated lung tissue studies examining EPA-derived mediator effects on airway tone without concomitant vascular smooth muscle modulation [1].

Lipid Mediator Metabolomics and LC-MS/MS Method Development Requiring Validated Analytical Standards

Lipidomics laboratories developing targeted LC-MS/MS methods for SPM profiling require authenticated LXA5 standards with validated detection parameters. LXA5 can be reliably quantified using MRM transition m/z 349→115 in negative polarity, with a documented retention time of 10.51 min and S/N of 140.6 in human neutrophil-derived samples [1]. The compound can be chromatographically resolved from its 15-epimer (15-epi-LXA5, TR = 10.73 min) [1], enabling accurate isomer-specific quantification. High-purity LXA5 (≥95%) is available from multiple commercial suppliers with batch-specific certificates of analysis .

EPA-Derived Lipoxin Subclass Pharmacology: LXA5 vs. LXB5 Differential Activity Studies

Investigators comparing functional divergence within the EPA-derived lipoxin subclass require both LXA5 and LXB5. LXA5 produces concentration-dependent bronchoconstriction over 0.1–2.2 μM, whereas LXB5 displays no significant effect at identical concentrations up to 2.2 μM [1]. This quantitative difference in pulmonary smooth muscle activity makes LXA5 the appropriate selection for studies examining bronchoconstrictor signaling downstream of EPA metabolism, and underscores why LXB5 cannot substitute for LXA5 in pulmonary pharmacology applications [1].

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